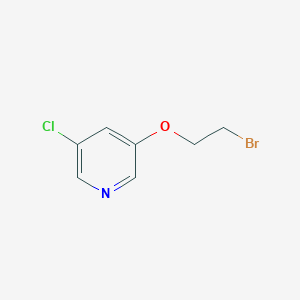

3-(2-Bromoethoxy)-5-chloropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

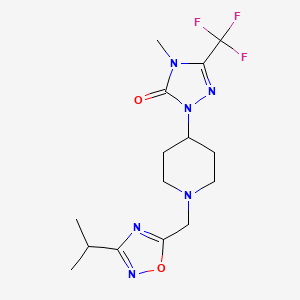

“3-(2-Bromoethoxy)-5-chloropyridine” is likely a halogenated organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The “3-(2-Bromoethoxy)” part suggests that a bromoethoxy group is attached to the 3rd position of the pyridine ring .

Synthesis Analysis

While specific synthesis methods for “3-(2-Bromoethoxy)-5-chloropyridine” are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, bromomethyl cyclopropane can be synthesized via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Chemical Reactions Analysis

The reactivity of “3-(2-Bromoethoxy)-5-chloropyridine” would likely be influenced by the presence of the bromoethoxy and chloro groups, which are good leaving groups. This could make it a candidate for further nucleophilic substitution reactions .Aplicaciones Científicas De Investigación

Synthesis of Chalcone Derivatives

“3-(2-Bromoethoxy)-5-chloropyridine” can be used in the synthesis of chalcone derivatives . Chalcones are natural organic compounds, widely found in plants, with applications in a variety of scientific domains . They have shown promise in pharmaceutical applications due to their privileged structures .

Inhibitor of α-Glucosidase

Some chalcone derivatives synthesized using “3-(2-Bromoethoxy)-5-chloropyridine” have shown inhibitory activity on α-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, and its inhibitors are used in the treatment of diabetes .

Promoter of α-Glucosidase

Interestingly, while some chalcone derivatives inhibit α-glucosidase, others synthesized using “3-(2-Bromoethoxy)-5-chloropyridine” have been found to increase the activity of α-glucosidase . This suggests potential applications in regulating carbohydrate metabolism .

Crystal Structure Analysis

The crystalline structures of compounds synthesized using “3-(2-Bromoethoxy)-5-chloropyridine” can be characterized by X-ray crystal diffraction . This can provide valuable insights into the properties and potential applications of these compounds .

Pharmaceutical Applications

Chalcone derivatives synthesized using “3-(2-Bromoethoxy)-5-chloropyridine” may display anti-diabetes, anti-cancer, anti-malarial, anti-bacterial, anti-viral, anti-HIV, or anti-inflammatory activity . The specific activity depends on the structural features, like planarity, electronic delocalization, and substitution pattern on the aromatic rings .

Chemical Manufacturing

“3-(2-Bromoethoxy)-5-chloropyridine” can be used in the manufacture of dyes . Chalcones, which can be synthesized using this compound, have applications in the manufacture of dyes .

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of bioactive compounds and as reagents for selective alkylation .

Mode of Action

Bromoethoxy groups are often used in organic synthesis due to their ability to act as leaving groups, facilitating nucleophilic substitution reactions . This suggests that 3-(2-Bromoethoxy)-5-chloropyridine may interact with its targets through a similar mechanism.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of bioactive compounds, suggesting they may interact with various biochemical pathways .

Pharmacokinetics

The bromoethoxy group in the compound may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body .

Result of Action

Similar compounds have been used in the synthesis of bioactive compounds, suggesting that they may have significant molecular and cellular effects .

Action Environment

The action, efficacy, and stability of 3-(2-Bromoethoxy)-5-chloropyridine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity. Additionally, temperature and solvent conditions can also influence the compound’s stability and reactivity .

Propiedades

IUPAC Name |

3-(2-bromoethoxy)-5-chloropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c8-1-2-11-7-3-6(9)4-10-5-7/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVWYTOVXLIRDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)OCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromoethoxy)-5-chloropyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride](/img/structure/B2783179.png)

![3-(4-chlorophenyl)-8-methoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2783180.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2783188.png)

![5-methyl-N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2783193.png)

![N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2783200.png)

![3'-(4-Methylphenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2783201.png)